3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD 4017 is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol within peripheral tissues. AZD 4017 has been investigated for its potential therapeutic applications in conditions such as idiopathic intracranial hypertension, obesity, and type 2 diabetes .
Preparation Methods
AZD 4017 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe compound is then purified and characterized to ensure its purity and potency .
Chemical Reactions Analysis
AZD 4017 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AZD 4017 can lead to the formation of various oxidized derivatives .
Scientific Research Applications
In medicine, it has been investigated for its role in reducing intracranial pressure in patients with idiopathic intracranial hypertension and improving lipid profiles and lean muscle mass in overweight individuals . In biology, AZD 4017 has been used to study the effects of 11β-HSD1 inhibition on glucocorticoid metabolism and its impact on metabolic diseases .
Mechanism of Action
AZD 4017 exerts its effects by selectively inhibiting the enzyme 11β-HSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol within peripheral tissues. By inhibiting 11β-HSD1, AZD 4017 reduces the local production of cortisol, thereby modulating the effects of glucocorticoids on various metabolic processes. This inhibition has been shown to improve lipid profiles, increase lean muscle mass, and reduce intracranial pressure in clinical studies .
Comparison with Similar Compounds
AZD 4017 belongs to a class of compounds known as 11β-HSD1 inhibitors. Other compounds in this class include carbenoxolone and PF-915275. Compared to these compounds, AZD 4017 exhibits higher selectivity and potency for 11β-HSD1, making it a more effective inhibitor . Additionally, AZD 4017 has demonstrated favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life, which contribute to its therapeutic potential .
Properties
IUPAC Name |
2-[1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZABJPWMBMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.